molecular formula C6H4N4 B8803918 1-amino-1H-pyrrole-2,4-dicarbonitrile

1-amino-1H-pyrrole-2,4-dicarbonitrile

Cat. No. B8803918
M. Wt: 132.12 g/mol
InChI Key: HCTDXVSHBDGJQH-UHFFFAOYSA-N
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Patent
US08431695B2

Procedure details

To a stirred solution of 2,4-dicyano-pyrrole (3.00 g, 25.6 mmol) in DMF (300 mL) was added sodium hydride (60% in mineral oil, 1.54 g, 38.4 mmol). The mixture was stirred for 15 min. Diphenylphosphinyl amino ester (8.96 g, 38.4 mmol) was added. The mixture was vigorously stirred while heating at 80° C. for 2 h and then cooled to rt. The mixture was filtered using DCM washings. The filtrate was concentrated to dryness to provide desired product (2.00 g, 59%). LTQ LC-MS: [M+H]+ 133.0, RT 0.96 min. The product was used in the next step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
Diphenylphosphinyl amino ester
Quantity
8.96 g
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[NH:4][CH:5]=[C:6]([C:8]#[N:9])[CH:7]=1)#[N:2].[H-].[Na+].C[N:13](C=O)C>>[NH2:13][N:4]1[CH:5]=[C:6]([C:8]#[N:9])[CH:7]=[C:3]1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C=1NC=C(C1)C#N
Name
Quantity
1.54 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Diphenylphosphinyl amino ester
Quantity
8.96 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NN1C(=CC(=C1)C#N)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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